molecular formula C8H7N3O B12955633 Furo[2,3-b]pyridine-5-carboximidamide

Furo[2,3-b]pyridine-5-carboximidamide

Cat. No.: B12955633
M. Wt: 161.16 g/mol
InChI Key: KKDDGQJTEUPPLW-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-5-carboximidamide is a heterocyclic compound featuring a fused furan-pyridine core with a carboximidamide (-C(=NH)NH₂) substituent at position 4. This structure combines the aromaticity of pyridine with the oxygen-containing furan ring, creating unique electronic and steric properties.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

furo[2,3-b]pyridine-5-carboximidamide

InChI

InChI=1S/C8H7N3O/c9-7(10)6-3-5-1-2-12-8(5)11-4-6/h1-4H,(H3,9,10)

InChI Key

KKDDGQJTEUPPLW-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC=C(C=C21)C(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrazole-Carboximidamide Derivatives

describes pyrazole-carboximidamide derivatives (e.g., compounds 1–11) with varying aryl substituents. Key comparisons include:

  • Core Structure : Pyrazole (5-membered, two adjacent nitrogen atoms) vs. furopyridine (6-membered fused system with one nitrogen and one oxygen). The fused ring in furopyridine increases rigidity and π-conjugation compared to pyrazole .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Br in compounds 9 and 10) enhance electrophilicity, while methoxy groups (e.g., compound 1) may improve solubility. These trends likely extend to furopyridine derivatives .

Pyridine Derivatives from the Catalog of Pyridine Compounds

lists pyridine derivatives with halogen, methoxy, and nitro substituents (e.g., 5-bromo-3-methoxypridine-2-carbonitrile). Key distinctions include:

  • Ring System : Simple pyridine vs. fused furopyridine. The fused system in the target compound could enhance binding affinity in biological targets due to increased surface area .
  • Functionalization : Most pyridines in lack carboximidamide groups, reducing their hydrogen-bonding capacity compared to furo[2,3-b]pyridine-5-carboximidamide .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Functional Groups Substituents Hypothesized Properties
This compound Fused furan-pyridine Carboximidamide (-C(=NH)NH₂) None specified in evidence High polarity, moderate solubility
Pyrazole-carboximidamides () Pyrazole Carboximidamide, aryl groups -Br, -OCH₃, -NO₂, -Cl Variable solubility, electrophilic reactivity
Pyridine derivatives () Pyridine Halogens, methoxy, nitro -Br, -I, -OCH₃, -NO₂ Lipophilic, tunable electronic properties

Research Findings and Implications

  • Bioactivity : Pyrazole-carboximidamides in show antimicrobial and anti-inflammatory activities, likely due to carboximidamide-mediated target interactions. Furopyridine derivatives may exhibit enhanced activity due to fused-ring rigidity .
  • Synthetic Utility : Halogenated pyridines () are intermediates in cross-coupling reactions. The target compound’s carboximidamide group could enable similar applications in metal-catalyzed syntheses .
  • Solubility and Stability : Methoxy groups in both pyrazole and pyridine derivatives improve aqueous solubility, suggesting that analogous substitutions on furopyridine could optimize pharmacokinetics .

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